molecular formula C6H13Na2O10P B2918023 alpha-D-Glucose-1-phosphate (disodium hydrate) CAS No. 230954-92-4

alpha-D-Glucose-1-phosphate (disodium hydrate)

Cat. No.: B2918023
CAS No.: 230954-92-4
M. Wt: 322.113
InChI Key: YWAUQXHOCBBYLP-FBNUBEQJSA-L
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Description

α-D-Glucose-1-phosphate (disodium hydrate) is a phosphorylated glucose derivative critical in carbohydrate metabolism. Structurally, it consists of a glucose molecule with a phosphate group esterified at the C1 position, forming the α-anomeric configuration. The disodium salt hydrate form (molecular formula: C₆H₁₁Na₂O₉P·xH₂O) enhances solubility and stability for laboratory use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2Na.H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;/h2-10H,1H2,(H2,11,12,13);;;1H2/q;2*+1;/p-2/t2-,3-,4+,5-,6-;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAUQXHOCBBYLP-FBNUBEQJSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Na2O10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-D-Glucose-1-phosphate (disodium hydrate) can be synthesized through the enzymatic conversion of glucose-1-phosphate using phosphoglucomutase. This enzyme catalyzes the transfer of a phosphate group from the 1-position to the 6-position of glucose, resulting in the formation of glucose-6-phosphate .

Industrial Production Methods: Industrial production of alpha-D-Glucose-1-phosphate (disodium hydrate) typically involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are employed to produce the enzyme required for the conversion of glucose to glucose-1-phosphate .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucose-1-phosphate (disodium hydrate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

α-D-Glucose 1-phosphate (disodium hydrate) Applications: A Detailed Review

α-D-Glucose 1-phosphate (disodium hydrate) is a glucose derivative involved in various biological processes. It plays a crucial role in carbohydrate metabolism and is utilized in diverse scientific research applications .

Scientific Research Applications

1. Synthesis of α-glucosides
α-D-Glucose 1-phosphate is used in the synthesis of α-glucosides, facilitated by GH65 phosphorylases . The increased availability of βGlc1P will significantly contribute to research on GH65 phosphorylases .

2. UDP-glucose pyrophosphorylase (UGPase) Production
α-D-Glucose 1-phosphate is involved in the production of UDP-Glc by UGPase, an essential enzyme that is responsible for the synthesis of UDP-Glc, which is used in many glycosylation reactions involving the addition of Glc to a variety of compounds .

3. Ocular Drug Delivery Systems
α-D-Glucose 1-phosphate disodium salt is used in combination with chitosan to create thermosensitive hydrogels for ocular drug delivery systems . These hydrogels undergo a sol-gel transition as the temperature increases, making them suitable for in situ applications .

4. Inhibitors of Rabbit Muscle Glycogen Phosphorylase
Aromatic aldehyde 4-(β-d-glucopyranosyl)thiosemicarbazones have been synthesized and evaluated as inhibitors of rabbit muscle glycogen phosphorylase in structure-based drug design, targeting glucose-1-phosphate .

5. Study of Glycogen Metabolism
α-D-Glucose 1-phosphate is released from glycogen in the liver in the presence of phosphates and enters the blood as α-D-glucose-1-phosphate, which is important for studying glycogen metabolism .

6. Enzymatic Synthesis
Efficient synthesis of βGlc1P can be achieved through enzymatic phosphorolysis of maltose combined with baker's yeast fermentation . Electrodialysis is used to separate inorganic phosphate, and βGlc1P is recovered and crystallized as a bis(cyclohexylammonium) salt .

Mechanism of Action

Alpha-D-Glucose-1-phosphate (disodium hydrate) exerts its effects through its involvement in carbohydrate metabolism. It is converted to glucose-6-phosphate by the enzyme phosphoglucomutase, which then enters various metabolic pathways such as glycolysis and gluconeogenesis. The compound acts as a substrate for glycogen phosphorylase, which catalyzes the breakdown of glycogen to release glucose-1-phosphate .

Comparison with Similar Compounds

Key Properties:

  • CAS Number : 56401-20-8 (commonly referenced; hydration state may vary) .
  • Molecular Weight : 304.10 g/mol (anhydrous) or 322.11 g/mol (tetrahydrate) .
  • Solubility : ~10 mg/mL in PBS (pH 7.2); aqueous solutions are unstable beyond 24 hours .
  • Biological Role : Serves as a precursor for UDP-glucose in glycogen synthesis and is involved in bacterial polysaccharide biosynthesis (e.g., CDP-D-xylitol in Salmonella typhi) .

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Differences

The table below highlights critical distinctions between α-D-glucose-1-phosphate (disodium hydrate) and analogous phosphorylated sugars:

Compound Molecular Formula CAS Number Phosphate Position Counterion Molecular Weight (g/mol) Biological Role
α-D-Glucose-1-phosphate (disodium hydrate) C₆H₁₁Na₂O₉P·xH₂O 56401-20-8 C1 Na⁺ 322.11 (tetrahydrate) Glycogen metabolism, UDP-glucose precursor
D-Glucose-6-phosphate (sodium salt) C₆H₁₂O₉P·Na 54010-71-8 C6 Na⁺ 304.10 Glycolysis intermediate, pentose phosphate pathway substrate
α-D-Glucose-1-phosphate (dipotassium hydrate) C₆H₁₁K₂O₉P·xH₂O 29732-59-0 C1 K⁺ 336.32 (anhydrous) Similar to disodium salt but used in potassium-dependent enzymatic assays
D-Fructose-6-phosphate (disodium hydrate) C₆H₁₁O₉P·2Na·H₂O 26177-86-6 C6 (fructose) Na⁺ 322.11 Glycolysis intermediate, substrate for phosphofructokinase
α-D-Galactose-1-phosphate (dipotassium salt) C₆H₁₁O₉P·2K·5H₂O 2255-14-3 C1 (galactose) K⁺ 408.42 (pentahydrate) Galactose metabolism, substrate for galactose-1-phosphate uridylyltransferase

Key Research Findings

Metabolic Pathways :

  • α-D-Glucose-1-phosphate is distinct from glucose-6-phosphate in its metabolic fate. While the former feeds into glycogen and nucleotide sugar synthesis, the latter enters glycolysis or the pentose phosphate pathway .
  • In Arabidopsis thaliana, glucose-1-phosphate levels fluctuate under abiotic stress, suggesting roles in plant stress responses .

Counterion Effects :

  • Potassium salts (e.g., dipotassium glucose-1-phosphate) exhibit higher solubility in high-ionic-strength buffers compared to sodium salts, making them preferable in certain enzymatic studies .

Analytical Differentiation: High-resolution magic-angle-spinning NMR distinguishes glucose-1-phosphate (δ 5.4 ppm, α-anomer) from glucose-6-phosphate (δ 4.6 ppm, β-anomer) in biological matrices .

Notes on Discrepancies and Limitations

  • CAS Number Variability: Discrepancies in CAS numbers (e.g., 150399-99-8 vs. 56401-20-8) arise from differences in hydration states or supplier-specific nomenclature .
  • Stability Concerns : Aqueous solutions degrade rapidly; freeze-dried powders are recommended for long-term storage .

Biological Activity

Alpha-D-Glucose-1-phosphate (disodium hydrate), also known as glucose-1-phosphate, is a crucial metabolite in carbohydrate metabolism. It plays a significant role in various biochemical pathways, particularly in glycogen metabolism and energy production. This article delves into its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₆H₁₃O₉P
  • Molecular Weight : 260.14 g/mol
  • CAS Number : 230954-92-4
  • Solubility : Soluble in water (50 mg/mL) .

Biological Functions

1. Glycogen Metabolism

  • Alpha-D-glucose-1-phosphate is primarily produced during glycogenolysis, where glycogen is broken down into glucose units. This process is catalyzed by the enzyme glycogen phosphorylase, which cleaves glycogen to release glucose-1-phosphate .
  • The conversion of glucose-1-phosphate to glucose-6-phosphate by phosphoglucomutase allows for the entry of glucose into glycolytic pathways, facilitating energy production .

2. Role in Energy Production

  • Glucose-1-phosphate serves as a substrate for the synthesis of ADP-glucose, which is essential for glycogenesis—the formation of glycogen from glucose . This pathway is critical for energy storage in muscle and liver tissues.

Alpha-D-glucose-1-phosphate acts as an allosteric regulator for several enzymes involved in carbohydrate metabolism:

Enzyme Function Organism
Glycogen PhosphorylaseCatalyzes the breakdown of glycogen to glucose-1-phosphateHumans
PhosphoglucomutaseConverts glucose-1-phosphate to glucose-6-phosphateVarious organisms
UDP-glucose PyrophosphorylaseProduces UDP-glucose from glucose-1-phosphateBarley

These enzymes are pivotal for maintaining glucose homeostasis and energy balance within cells.

Case Study 1: Glycogen Phosphorylase Inhibition

A study investigated the inhibition of glycogen phosphorylase by various compounds, including alpha-D-glucose-1-phosphate. It was found that this compound can modulate the activity of the enzyme, impacting glycogen breakdown and consequently influencing blood sugar levels .

Case Study 2: Metabolic Pathway Analysis

Research on potato tuber enzymes showed that mutations affecting the binding site for glucose-1-phosphate significantly altered enzyme kinetics. The findings indicated that specific residues are critical for substrate affinity, underscoring the importance of glucose-1-phosphate in regulating metabolic pathways .

Case Study 3: Enzymatic Production Methods

A novel method was developed for the enzymatic production of β-D-glucose-1-phosphate from trehalose using phosphatases. This highlights the potential applications of glucose-1-phosphate in biotechnology and pharmaceuticals .

Q & A

Q. What is the role of α-D-glucose-1-phosphate (disodium hydrate) in glycogen metabolism, and how can its enzymatic activity be experimentally validated?

α-D-Glucose-1-phosphate (α-D-Glc-1-P) serves as a critical intermediate in glycogen metabolism. It is generated during glycogen breakdown via glycogen phosphorylase-catalyzed phosphorolysis and is subsequently converted to glucose-6-phosphate by phosphoglucomutase for entry into glycolysis . To validate its enzymatic activity, researchers can:

  • Design in vitro assays using purified glycogen phosphorylase and excess inorganic phosphate (Pi) to monitor α-D-Glc-1-P production via HPLC or colorimetric phosphate detection .
  • Use phosphoglucomutase activity assays to track the conversion of α-D-Glc-1-P to glucose-6-phosphate, coupled with NADH-linked enzymatic detection systems (e.g., glucose-6-phosphate dehydrogenase) .

Q. What are the optimal storage conditions for α-D-glucose-1-phosphate (disodium hydrate) to ensure stability in long-term studies?

The compound is hygroscopic and prone to hydrolysis. For stability:

  • Store at -20°C in airtight, desiccated containers to minimize moisture absorption .
  • Avoid repeated freeze-thaw cycles by aliquoting into single-use portions. Stability is reported for ≥4 years under these conditions .

Q. How can researchers confirm the identity and purity of α-D-glucose-1-phosphate (disodium hydrate) given discrepancies in CAS registry numbers?

Conflicting CAS numbers (e.g., 56401-20-8 vs. 150399-99-8) may arise from hydration state variations. To resolve:

  • Perform analytical characterization using NMR (e.g., ¹H/³¹P) to verify the α-anomeric configuration and phosphate group integrity .
  • Use mass spectrometry (MS) to confirm molecular weight (e.g., 376.2 g/mol for the tetrahydrate form) .
  • Cross-reference supplier certificates of analysis (COA) for purity (≥95%) and hydration state .

Advanced Research Questions

Q. How can α-D-glucose-1-phosphate (disodium hydrate) be utilized to study UDP-glucose biosynthesis in bacterial systems?

In Salmonella typhi, α-D-Glc-1-P combines with CTP via α-D-glucose-1-phosphate cytidylyltransferase to form CDP-glucose, a precursor for CDP-D-tyvelose . Methodological steps include:

  • Enzyme kinetics assays : Measure CDP-glucose formation using LC-MS or spectrophotometric detection of CTP consumption .
  • Gene knockout models : Compare UDP-glucose levels in wild-type vs. cytidylyltransferase-deficient strains .

Q. What experimental strategies can resolve contradictions in reported enzymatic activities of α-D-glucose-1-phosphate (disodium hydrate) across different organisms?

Discrepancies may arise from species-specific enzyme isoforms or assay conditions. Approaches include:

  • Comparative kinetic studies : Test α-D-Glc-1-P with phosphorylases/phosphoglucomutases from multiple sources (e.g., mammalian vs. bacterial) under standardized buffer conditions (pH 7.4, 25°C) .
  • Structural analysis : Use X-ray crystallography or cryo-EM to compare enzyme-substrate binding affinities .

Q. How can α-D-glucose-1-phosphate (disodium hydrate) be applied in metabolic flux analysis for glycogen synthesis pathways?

Incorporate isotopically labeled α-D-Glc-1-P (e.g., ¹³C or ²H) into cell cultures or isolated hepatocytes.

  • Track label incorporation into glycogen via NMR or LC-HRMS .
  • Combine with enzyme inhibitors (e.g., glycogen synthase inhibitors) to dissect rate-limiting steps .

Q. What advanced analytical methods are suitable for quantifying α-D-glucose-1-phosphate (disodium hydrate) in complex biological matrices?

  • High-resolution magic-angle spinning (HR-MAS) NMR : Enables direct detection in intact tissues without extraction .
  • Ion chromatography with high-resolution MS : Resolves α-D-Glc-1-P from other phosphorylated sugars (e.g., glucose-6-phosphate) in cellular extracts .
  • Enzymatic coupling assays : Use phosphoglucomutase and glucose-6-phosphate dehydrogenase to generate NADPH, measured at 340 nm .

Data Integrity and Methodological Challenges

Q. How can researchers address batch-to-batch variability in α-D-glucose-1-phosphate (disodium hydrate) purity?

  • Request batch-specific COAs from suppliers, verifying purity (≥95%) via HPLC .
  • Pre-purify batches using anion-exchange chromatography if impurities (e.g., inorganic phosphate) interfere with assays .

Q. What are the implications of α-D-glucose-1-phosphate’s hygroscopicity for in vitro assays, and how can moisture interference be mitigated?

Hygroscopicity can alter molarity and promote hydrolysis. Solutions:

  • Prepare fresh solutions in anhydrous buffers (e.g., Tris-HCl with desiccants) .
  • Use Karl Fischer titration to quantify water content in stock solutions .

Q. How does α-D-glucose-1-phosphate (disodium hydrate) interact with divalent cations (e.g., Mg²⁺) in enzymatic assays, and how should this be controlled?

Mg²⁺ is a cofactor for many phosphorylases but can precipitate phosphate salts.

  • Optimize Mg²⁺ concentrations (typically 1–5 mM) via chelation titrations (e.g., EDTA) .
  • Include cation-free controls to distinguish metal-dependent vs. independent activities .

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